3-(Pyrimidin-2-ylamino)phenol is a compound characterized by the presence of a pyrimidine ring and an amino group attached to a phenolic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmaceuticals targeting various diseases.
The compound is synthesized through specific chemical reactions involving pyrimidine derivatives and phenolic compounds. It can be found in scientific literature discussing the synthesis and biological evaluation of pyrimidine-based compounds.
3-(Pyrimidin-2-ylamino)phenol is classified as an organic compound, specifically a phenol derivative with a pyrimidine moiety. Its classification can further extend to medicinal chemistry due to its applications in drug design.
The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves multi-step procedures. One common method includes the reaction of 2-chloropyrimidine with an amine or phenolic compound under controlled conditions.
For instance, one synthesis route involved reacting 3-aminophenol with 2-chloropyrimidine in acetonitrile at reflux for several hours, followed by purification through silica gel chromatography .
The molecular structure of 3-(Pyrimidin-2-ylamino)phenol features:
3-(Pyrimidin-2-ylamino)phenol can participate in various chemical reactions, including:
In one example, the reaction of 3-(Pyrimidin-2-ylamino)phenol with formaldehyde under acidic conditions leads to the formation of a substituted imine, which can be reduced using sodium borohydride .
The mechanism of action for compounds like 3-(Pyrimidin-2-ylamino)phenol typically involves interaction with biological targets such as enzymes or receptors.
For instance, derivatives of this compound have been studied for their potential as inhibitors of cholinesterases, which play a role in neurotransmission .
Experimental studies have shown that certain derivatives exhibit micromolar activity against specific biological targets, indicating their potential therapeutic relevance.
Relevant analytical data includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure and purity .
3-(Pyrimidin-2-ylamino)phenol has several applications in scientific research:
The pyrimidin-2-ylamino scaffold emerged as a privileged structure in medicinal chemistry following seminal work on nitrogen-containing heterocycles. Pyrimidine derivatives gained prominence due to their presence in nucleic acids (thymine, cytosine, uracil) and essential vitamins (e.g., thiamine) [1]. Early exploration focused on diaminopyrimidine antifolates like trimethoprim and pyrimethamine, which inhibited dihydrofolate reductase (DHFR) for antibacterial and antimalarial applications [1]. The structural simplification to 2-aminopyrimidine derivatives, including 3-(pyrimidin-2-ylamino)phenol, accelerated during kinase inhibitor development in the 2000s. This scaffold’s versatility was demonstrated through its integration into multi-target kinase inhibitors like sunitinib, which features a pyrrolo[2,3-d]pyrimidine core [3]. Synthetic methodologies evolved from classical nucleophilic aromatic substitution (SNAr) reactions—where 2,4-dichloropyrimidine reacts with aminophenols—to sophisticated Pd-catalyzed couplings and microwave-assisted syntheses, improving yields and regioselectivity [6] [7].
Table 1: Evolution of Pyrimidin-2-ylamino Scaffold Applications
Era | Key Derivatives | Primary Therapeutic Target | Clinical Impact |
---|---|---|---|
1960s-1980s | Diaminopyrimidines (Trimethoprim) | Dihydrofolate Reductase (DHFR) | Antibacterial/Antimalarial Agents |
1990s-2000s | 4-Anilinopyrimidines (Imatinib analogs) | BCR-ABL, KIT, PDGFR | Targeted Cancer Therapy (CML, GIST) |
2010s-Present | 3-(Pyrimidin-2-ylamino)phenol hybrids | CDK, PI3K, TRK Kinases | Multi-kinase Inhibitors for Solid Tumors |
3-(Pyrimidin-2-ylamino)phenol derivatives exhibit potent kinase inhibition by mimicking ATP’s adenine binding and engaging conserved residues in the kinase hinge region. The phenol oxygen and pyrimidine N1 form critical hydrogen bonds with backbone NH groups (e.g., Glu81 and Cys83 in CDK2), while the aniline linker enables deep penetration into hydrophobic pockets [8] [10]. This pharmacophore demonstrates selective polypharmacology, inhibiting kinases like CDK2, PI3K-α, and TRK family members at nanomolar concentrations. For instance, derivatives bearing halogenated benzylidene groups (e.g., compound 5k from pyrrolo[2,3-d]pyrimidine series) inhibited EGFR, HER2, VEGFR2, and CDK2 with IC~50~ values of 40–204 nM, comparable to sunitinib (IC~50~ = 261 nM against VEGFR2) [3]. In breast cancer models (MCF-7), analogs like indolyl-hydrazone 5 reduced tumor volume by 46.9% in vivo by suppressing PI3K-α, CDK2, and AKT-1 kinases, thereby inducing G1/S cell cycle arrest and apoptosis [10].
Table 2: Kinase Inhibition Profile of Key Derivatives
Compound | Kinase Targets | IC~50~ (nM) | Cellular Activity (IC~50~, μM) | Primary Mechanisms |
---|---|---|---|---|
3-(Pyrimidin-2-ylamino)phenol core | CDK2, EGFR | 40–200* | 0.83–8.61 (MV4-11, MCF-7) | ATP-competitive inhibition |
Hybrid 5k [3] | EGFR, HER2, VEGFR2, CDK2 | 40–204 | 2.12–8.61 (HT-29, HeLa) | Cell cycle arrest, Apoptosis induction |
Indolyl-hydrazone 5 [10] | PI3K-α, CDK2, AKT-1 | 50–100* | 2.73 ± 0.14 (MCF-7) | Caspase-3 activation, Bax/Bcl-2 modulation |
N-(Pyridin-3-yl)pyrimidin-4-amine 7l [8] | CDK2 | 18 | 0.83 (MV4-11) | G2/M arrest, Mitochondrial apoptosis |
*Estimated from biochemical assays
The hydrogen-bonding capacity of 3-(pyrimidin-2-ylamino)phenol underpins its utility in rational drug design. The scaffold acts as a conformationally constrained bioisostere for o-aminophenols or 2-aminopyridines, enhancing binding affinity through:
Molecular modeling confirms that 3-(pyrimidin-2-ylamino)phenol adopts a coplanar conformation in kinase binding sites, maximizing π-stacking with Phe82 in CDK2 or Phe856 in TRKA. This planarity is facilitated by intramolecular H-bonding between the aniline NH and pyrimidine N1, reducing rotatable bonds and improving ligand efficiency [5] [9]. Compared to pyridinones (e.g., doravirine’s hinge binder), this scaffold offers superior metabolic stability due to decreased oxidation at the phenol ring when ortho-substituted [9].
Table 3: Structural Advantages Over Related Scaffolds
Scaffold | H-Bond Donors/Acceptors | logP Range | Metabolic Vulnerabilities | Target Applications |
---|---|---|---|---|
3-(Pyrimidin-2-ylamino)phenol | 2 HBD, 3 HBA | 2.1–3.8 | Moderate glucuronidation | Kinases (CDK, TRK, PI3K) |
2-Pyridinone | 1 HBD, 2 HBA | 1.5–2.5 | Rapid CYP-mediated oxidation | Kinases (JAK), HIV RT (Doravirine) |
4-Anilinoquinazoline | 1 HBD, 4 HBA | 3.0–4.2 | Phototoxicity, CYP3A4 inhibition | EGFR, VEGFR (Erlotinib, Gefitinib) |
Pyrazolo[3,4-d]pyrimidine | 1 HBD, 4 HBA | 2.8–3.5 | Aldehyde oxidase clearance | Kinases (SRC, ABL) |
Core Compounds Cited:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1